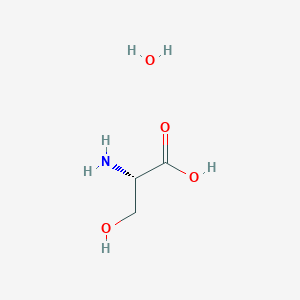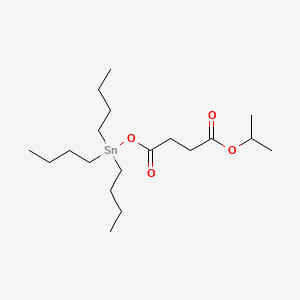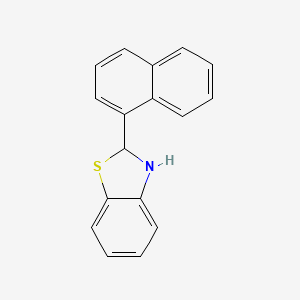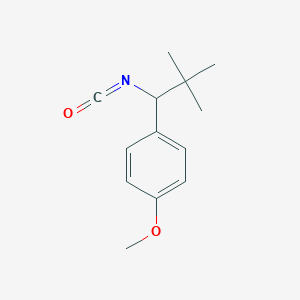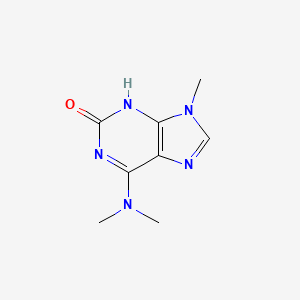
6-(dimethylamino)-9-methyl-3H-purin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6,N6,N9-Trimethylisoguanine is a methylated derivative of isoguanine, a purine base. This compound is characterized by the presence of three methyl groups attached to the nitrogen atoms at positions 6 and 9 of the isoguanine structure. Methylation at these positions can significantly alter the chemical and biological properties of the molecule, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N6,N6,N9-trimethylisoguanine typically involves the methylation of isoguanine. One common method is the use of methyl iodide (CH3I) as the methylating agent in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to ensure complete methylation.
Industrial Production Methods
Industrial production of N6,N6,N9-trimethylisoguanine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N6,N6,N9-Trimethylisoguanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the methyl groups.
Common Reagents and Conditions
Oxidation: Typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.
Substitution: Requires the presence of a suitable nucleophile and often a catalyst to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce demethylated compounds.
Applications De Recherche Scientifique
N6,N6,N9-Trimethylisoguanine has several applications in scientific research:
Chemistry: Used as a model compound to study methylation effects on nucleobases and their reactivity.
Biology: Investigated for its role in epigenetic modifications and gene expression regulation.
Medicine: Explored for potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism by which N6,N6,N9-trimethylisoguanine exerts its effects involves its interaction with specific molecular targets. Methylation can influence the compound’s binding affinity to enzymes and receptors, altering their activity. For instance, it may inhibit or activate certain enzymes involved in DNA replication and repair, thereby affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N6,N6-Dimethylisoguanine: Lacks the methyl group at position 9, resulting in different chemical and biological properties.
N6-Methylisoguanine: Contains only one methyl group at position 6, making it less methylated compared to N6,N6,N9-trimethylisoguanine.
Uniqueness
N6,N6,N9-Trimethylisoguanine is unique due to its triple methylation, which significantly impacts its reactivity and interactions with biological molecules. This makes it a valuable compound for studying the effects of extensive methylation on nucleobases.
Propriétés
Numéro CAS |
54746-38-2 |
|---|---|
Formule moléculaire |
C8H11N5O |
Poids moléculaire |
193.21 g/mol |
Nom IUPAC |
6-(dimethylamino)-9-methyl-3H-purin-2-one |
InChI |
InChI=1S/C8H11N5O/c1-12(2)6-5-7(11-8(14)10-6)13(3)4-9-5/h4H,1-3H3,(H,10,11,14) |
Clé InChI |
YLQTTXVRWLUPGV-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C1NC(=O)N=C2N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


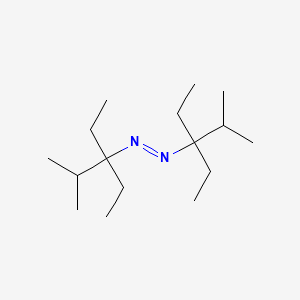

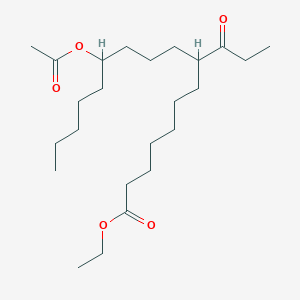
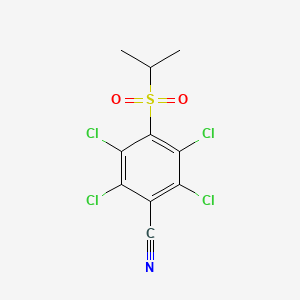
![2-[(Anilinomethyl)imino]-3-(4-methylphenyl)-1,3-thiazolidin-4-one](/img/structure/B14635088.png)
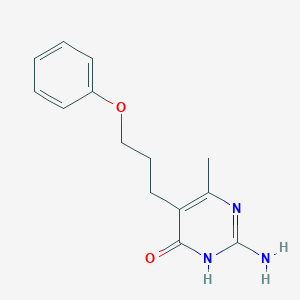
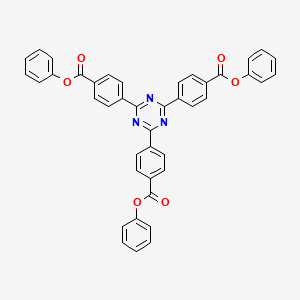
![Bis[(1,3-benzothiazol-2-yl)] carbonotrithioate](/img/structure/B14635099.png)
![1,2,3,4-Tetrachloro-5-[(ethylsulfanyl)methylidene]cyclopenta-1,3-diene](/img/structure/B14635104.png)
